molecular formula C19H22O5 B605267 Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester CAS No. 126455-04-7

Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester

Cat. No. B605267
M. Wt: 330.38
InChI Key: IZOBIZVXEKNCNN-ZNQIEUMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-1 is a GLYCOINOSITOL PHOSPHOLIPID MEMBRANE ANCHOR containing ephrin found in developing tectum. It has been shown to mediate the bundling of cortical axons and repel the axonal growth of retinal ganglia axons. It is found in a variety of adult tissues of BRAIN;  HEART;  and KIDNEY.

Scientific Research Applications

Non-Iterative Asymmetric Synthesis

A study by Meilert, Pettit, and Vogel (2004) demonstrated the use of a compound similar to the one in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. They found that the compound could yield a spiroketal with potential cancer-cell-growth inhibition properties (Meilert, Pettit, & Vogel, 2004).

Synthesis of Cyclopropane Fatty Acids

Hartmann et al. (1994) synthesized analogs of cyclopropane fatty acids, which can act as inhibitors of mycolic acid biosynthesis, a key component in mycobacterial cell walls. Their research highlights the potential of using such compounds in the treatment of tuberculosis (Hartmann et al., 1994).

Multicomponent Reaction Studies

Komogortsev et al. (2019) explored the multicomponent reactions of compounds similar to the butanoic acid derivative . Their work led to the efficient synthesis of spiro-condensed dihydropyranones, which can have diverse applications in organic chemistry (Komogortsev et al., 2019).

Discovery of New Polyketides

Yuan et al. (2009) isolated new polyketides from the endophytic fungal strain Diaporthe sp. XZ-07. One of the compounds showed significant inhibition of human tumor cell growth, highlighting the potential for these compounds in cancer research (Yuan et al., 2009).

properties

CAS RN

126455-04-7

Product Name

Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester

Molecular Formula

C19H22O5

Molecular Weight

330.38

IUPAC Name

Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester

InChI

InChI=1S/C19H22O5/c1-4-5-6-7-8-15-17-18(23-17)19(24-15)10-9-14(12-21-19)22-16(20)11-13(2)3/h8,13-14,17-18H,9-12H2,1-3H3/b15-8+/t14-,17+,18+,19+/m0/s1

InChI Key

IZOBIZVXEKNCNN-ZNQIEUMMSA-N

SMILES

CC(C)CC(O[C@H](CO1)CC[C@@]1(O/2)[C@]3([H])O[C@]3([H])C2=C/C#CC#CC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AL-1;  AL 1;  AL1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester
Reactant of Route 4
Reactant of Route 4
Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester
Reactant of Route 5
Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester
Reactant of Route 6
Reactant of Route 6
Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester

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